
2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide, also known as DMQM, is a synthetic compound that has been extensively studied for its potential pharmaceutical applications. DMQM belongs to the class of quinolinecarboxamides, which exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.
Applications De Recherche Scientifique
2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential pharmaceutical applications, particularly in the field of cancer research. 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide exerts its anticancer effects by inducing cell cycle arrest and apoptosis, as well as inhibiting angiogenesis and metastasis. 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide has also been investigated for its potential as an antiviral agent, as it has been shown to inhibit the replication of the hepatitis C virus.
Mécanisme D'action
The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide has also been shown to induce the generation of reactive oxygen species (ROS) and activate the p53 tumor suppressor pathway, which leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide has been shown to protect against oxidative stress-induced damage in various cell types, including neurons and cardiomyocytes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide for lab experiments is its potent anticancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer therapies. 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the main limitations of 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide. One potential avenue of research is to investigate the potential of 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and viral infections. Another potential area of research is to further elucidate the mechanism of action of 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide, particularly with regards to its effects on cellular signaling pathways. Finally, there is a need for more research on the pharmacokinetics and toxicity of 2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)-4-quinolinecarboxamide, in order to determine its potential as a clinical drug candidate.
Propriétés
IUPAC Name |
2-(2,5-dimethoxyphenyl)-N-(4-methoxy-2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-16-13-17(30-2)9-11-22(16)28-26(29)20-15-24(27-23-8-6-5-7-19(20)23)21-14-18(31-3)10-12-25(21)32-4/h5-15H,1-4H3,(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTMDAMQFYIWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



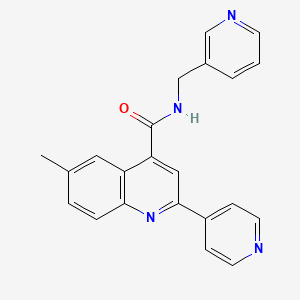
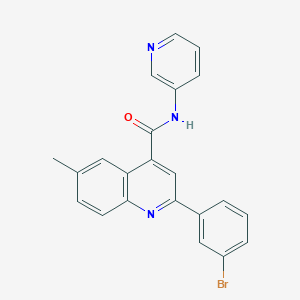
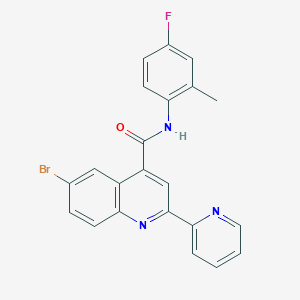

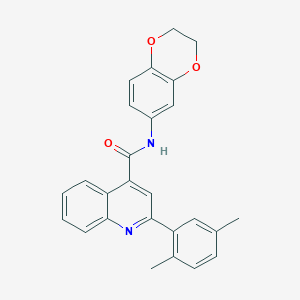
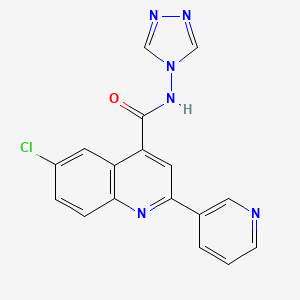
![methyl 3-({[6-bromo-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B3504405.png)
![2-(3-isopropoxyphenyl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3504407.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-6-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504414.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B3504415.png)
![N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504417.png)
![6-bromo-N-[2-(methylthio)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504435.png)
![N-[3-(acetylamino)phenyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3504443.png)
